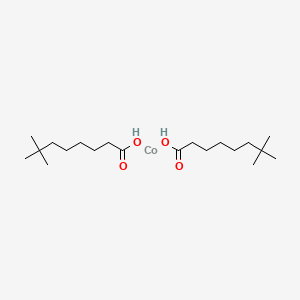

Cobalt;7,7-dimethyloctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt neodecanoate is a cobalt-based metal carboxylate compound with the chemical formula Co(C_10H_19O_2)_2. It is commonly used as a catalyst in various industrial processes, particularly in the curing of unsaturated polyester resins and as a siccative in alkyd paints and coatings. The compound is known for its ability to accelerate the drying process of paints and inks by promoting oxidative polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt neodecanoate can be synthesized through an acid-base neutralization reaction. One common method involves mixing neodecanoic acid, propionic acid, stearic acid, valeric acid, dimethylbenzene, and cobaltous hydroxide. The mixture undergoes an acid-base neutralization reaction, resulting in the formation of cobalt neodecanoate . Another method involves reacting cobalt hydroxide with a mixture of propionic acid and neodecanoic acid at a temperature of 150°C to 190°C for at least 2 hours. This process produces a mixed salt of propionic acid cobalt and neodecanoic acid cobalt .

Industrial Production Methods

In industrial settings, cobalt neodecanoate is often produced by reacting cobalt carbonate with neodecanoic acid and neopentanoic acid in a sealed reactor at controlled temperatures. The reaction is carried out in multiple steps, including the addition of abietic acid and activated calcium carbonate to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Cobalt neodecanoate undergoes various chemical reactions, including oxidation, polymerization, and catalytic reactions. It acts as an accelerator for the curing of unsaturated polyester resins and as a catalyst precursor for the polymerization of butadiene into polybutadiene rubber .

Common Reagents and Conditions

Common reagents used in reactions involving cobalt neodecanoate include alkylhydroperoxides, which initiate radical curing reactions via peroxidation. The reactions typically occur under mild conditions, with the presence of minute amounts of alkylhydroperoxide yielding alkoxy radicals and hydroxyl radicals .

Major Products Formed

The major products formed from reactions involving cobalt neodecanoate include cured polyester resins, polybutadiene rubber, and various oxidized organic compounds. These products are essential in the production of paints, coatings, and rubber materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cobalt neodecanoate involves its role as a catalyst in radical curing reactions. The compound facilitates the formation of alkoxy radicals and hydroxyl radicals through peroxidation reactions involving alkylhydroperoxides. These radicals initiate the polymerization of unsaturated resins, leading to the curing and hardening of the material . The molecular targets and pathways involved include the unsaturated fatty acids in alkyd resins and the reactive sites in polymer chains.

Comparison with Similar Compounds

Cobalt neodecanoate is often compared with other cobalt-based siccatives, such as cobalt naphthenate and cobalt 2-ethylhexanoate. While all these compounds serve similar functions in promoting the drying and curing of paints and coatings, cobalt neodecanoate is unique in its specific chemical structure and reactivity . Other similar compounds include manganese and iron-based siccatives, which are being developed as alternatives to cobalt-based compounds due to concerns about the potential carcinogenicity of cobalt .

List of Similar Compounds

- Cobalt naphthenate

- Cobalt 2-ethylhexanoate

- Manganese neodecanoate

- Iron neodecanoate

- Cobalt sulfate

- Cobalt dichloride

- Cobalt dinitrate

- Cobalt carbonate

- Cobalt di(acetate)

Properties

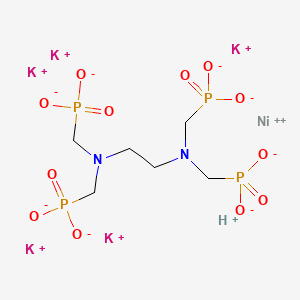

Molecular Formula |

C20H40CoO4 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

cobalt;7,7-dimethyloctanoic acid |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |

InChI Key |

ODJCDUPUPDEPBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Co] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)